molecular formula C11H20O3 B8392809 Ethyl 4-ethyl-3-hydroxyhept-6-enoate

Ethyl 4-ethyl-3-hydroxyhept-6-enoate

Cat. No. B8392809
M. Wt: 200.27 g/mol
InChI Key: XYBOFXPIMAGSTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-ethyl-3-hydroxyhept-6-enoate is a useful research compound. Its molecular formula is C11H20O3 and its molecular weight is 200.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4-ethyl-3-hydroxyhept-6-enoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-ethyl-3-hydroxyhept-6-enoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Ethyl 4-ethyl-3-hydroxyhept-6-enoate

Molecular Formula

C11H20O3

Molecular Weight

200.27 g/mol

IUPAC Name

ethyl 4-ethyl-3-hydroxyhept-6-enoate

InChI

InChI=1S/C11H20O3/c1-4-7-9(5-2)10(12)8-11(13)14-6-3/h4,9-10,12H,1,5-8H2,2-3H3

InChI Key

XYBOFXPIMAGSTL-UHFFFAOYSA-N

Canonical SMILES

CCC(CC=C)C(CC(=O)OCC)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium hydride (>63% oil, 2.09 g, 55 mmol) was added to a tetrahydrofuran solution (50 mL) of ethyl 3-oxohexanoate (7.91 g, 50 mmol) under ice cooling, and the mixture was stirred in this state for 10 minutes. To the reaction solution, n-butyllithium (1.58 M hexane solution, 34.8 mL, 55 mmol) was added dropwise, and the mixture was further stirred for 10 minutes under ice cooling. Then, allyl bromide (4.7 mL, 55 mmol) was added thereto, and the mixture was stirred in this state for 1 hour and then further stirred at room temperature for 4 hours. To the reaction solution, 1 N hydrochloric acid and a saturated aqueous solution of ammonium chloride were added, followed by extraction with n-pentane. The organic layer was washed with saturated saline and dried over anhydrous magnesium sulfate, and the solvent was distilled off under reduced pressure. The obtained residue was dissolved in ethanol (80 mL). To the solution, sodium borohydride (1.51 g, 40 mmol) was added under ice cooling, and the mixture was stirred in this state for 2 hours. 1 N hydrochloric acid (50 mL) was added thereto, and the mixture was stirred for 30 minutes. Then, saturated saline was added thereto, followed by extraction with ethyl acetate. The organic layer was washed with saturated saline and then dried over anhydrous magnesium sulfate, and the solvent was distilled off under reduced pressure. The residue was purified by silica gel column chromatography to obtain the compound of interest as a pale yellow oil substance (3.64 g, 37%, mixture of diastereomers).
Quantity
2.09 g
Type
reactant
Reaction Step One
Quantity
7.91 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
34.8 mL
Type
reactant
Reaction Step Two
Quantity
4.7 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1.51 g
Type
reactant
Reaction Step Five
Quantity
50 mL
Type
reactant
Reaction Step Six

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